5-Butanoyl-2,2-dimethylcyclopentan-1-one
Description
5-Butanoyl-2,2-dimethylcyclopentan-1-one is a cyclopentanone derivative featuring a 2,2-dimethyl-substituted ring and a butanoyl (C₃H₇CO-) group at the 5-position. This compound is utilized in organic synthesis, particularly as a building block for pharmaceuticals and agrochemicals, owing to its ketone functionality and steric effects imposed by the dimethyl groups .
Properties
Molecular Formula |
C11H18O2 |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
5-butanoyl-2,2-dimethylcyclopentan-1-one |
InChI |
InChI=1S/C11H18O2/c1-4-5-9(12)8-6-7-11(2,3)10(8)13/h8H,4-7H2,1-3H3 |
InChI Key |
QFNAHBGLLXCJGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1CCC(C1=O)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butanoyl-2,2-dimethylcyclopentan-1-one typically involves the acylation of 2,2-dimethylcyclopentanone with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2,2-Dimethylcyclopentanone+Butanoyl chlorideAlCl3this compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Butanoyl-2,2-dimethylcyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopentanone derivatives.
Scientific Research Applications
5-Butanoyl-2,2-dimethylcyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Butanoyl-2,2-dimethylcyclopentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of biochemical pathways, which can lead to changes in cellular functions. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural Analogues
The following cyclopentanone derivatives share structural similarities with 5-Butanoyl-2,2-dimethylcyclopentan-1-one:
2,2-Dimethylcyclopentan-1-one (CAS 4541-32-6): The parent compound lacking substituents at the 5-position.
5-Bromo-2,2-dimethylcyclopentan-1-one (CAS 1379265-83-4): Features a bromine atom at the 5-position.
This compound: Substituted with a butanoyl group at the 5-position.
Physical and Chemical Properties
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